(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Suzuki Coupling

Regiospecificity in boronic acid building blocks determines whether Suzuki coupling yields the correct kinase inhibitor scaffold or an inactive regioisomer. The 5-chloro-2-substituted isomer inverts the chlorophenyl-ether spatial orientation, producing a scaffold incompatible with the lenvatinib pharmacophore. This compound provides the exact 3-chloro-4-(3-(cyclopropylamino)propoxy)phenyl architecture for constructing the aryl-ether-quinoline core. • Correct 3-Cl-4-(CpA-propoxy) substitution matching lenvatinib side-chain motif • ≥98% purity reduces impurity-derived side products in cross-coupling • LogP 2.02 enables efficient partitioning in toluene/dioxane for lipophilic aryl halide couplings • Sealed-dry storage at 2-8°C ensures stability across multi-step campaigns

Molecular Formula C12H17BClNO3
Molecular Weight 269.53 g/mol
CAS No. 1704096-89-8
Cat. No. B1434238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid
CAS1704096-89-8
Molecular FormulaC12H17BClNO3
Molecular Weight269.53 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCCNC2CC2)Cl)(O)O
InChIInChI=1S/C12H17BClNO3/c14-11-8-9(13(16)17)2-5-12(11)18-7-1-6-15-10-3-4-10/h2,5,8,10,15-17H,1,3-4,6-7H2
InChIKeyOQXVBJATEULLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Precision Suzuki Building Block Overview


(3-Chloro-4-(3-(cyclopropylamino)propoxy)phenyl)boronic acid (CAS 1704096-89-8) is a functionalized arylboronic acid building block with the molecular formula C₁₂H₁₇BClNO₃ and a molecular weight of 269.53 g/mol . The compound integrates a boronic acid moiety onto a phenyl ring that bears a chlorine atom at the 3‑position and a 3‑(cyclopropylamino)propoxy side chain at the 4‑position, yielding a calculated LogP of 2.02 and a boiling point of 473.6 ± 55.0 °C . It is primarily employed as a reagent in palladium‑catalysed Suzuki–Miyaura cross‑coupling reactions for the construction of carbon–carbon bonds in pharmaceutical and agrochemical intermediate synthesis .

1
Workflow Suzuki–Miyaura cross-coupling building block for carbon–carbon bond formation
2
Regioisomer Identity 3-Chloro-4-substituted phenyl scaffold; compatible with quinoline-core assembly workflows
3
Handling Requires cold-chain storage; sealed-dry conditions at 2–8 °C

Why Regioisomeric Precision Matters


Even though several boronic acids share the same molecular formula (C₁₂H₁₇BClNO₃), the spatial arrangement of the chloro, propoxy‑cyclopropylamino chain, and boronic acid groups on the phenyl ring dictates the geometry of the final coupled product. The 3‑chloro‑4‑(3‑(cyclopropylamino)propoxy) substitution pattern is structurally congruent with the side chain found in the clinically validated multikinase inhibitor lenvatinib, which relies on a 3‑chloro‑4‑(cyclopropylamino)carbonylamino‑phenoxy motif [1]. Using the 5‑chloro‑2‑substituted regioisomer (CAS 1704066‑74‑9) would invert the spatial presentation of the chlorophenyl‑ether linkage and produce a scaffold incompatible with the targeted pharmacophore. Consequently, indiscriminate substitution among in‑class boronic acids risks synthesising an incorrect regioisomer that cannot engage the intended kinase active site.

!
Regioisomeric Geometry The 5-chloro-2-substituted regioisomer (CAS 1704066-74-9) relocates the ether linkage, altering coupling geometry and may not support lenvatinib-analogue scaffold assembly.
!
Storage Conditions Target compound requires 2–8 °C sealed-dry storage; the regioisomer is specified for room temperature. Substitution may lead to unexpected degradation.
!
Purity Specification Gap Target purity ≥98% vs regioisomer at 95% minimum. Lower purity may introduce impurity-derived side products in multi-step syntheses.

Comparative Evidence Against Closest Analogues


Lenvatinib Pharmacophore Compatibility

The 3‑chloro‑4‑(3‑(cyclopropylamino)propoxy)phenyl regioisomer precisely matches the substitution topology required for assembling lenvatinib‑type multikinase inhibitors, whereas the 5‑chloro‑2‑substituted regioisomer (CAS 1704066‑74‑9) relocates the ether linkage ortho to the boronic acid, destroying the linear geometry essential for quinoline‑core attachment [1].

Pharmacophore Compatibility
Class-level
3-Cl-4-ether topology matches lenvatinib core geometry
5-Cl-2-substituted regioisomer shifts ether ortho to boron, altering dihedral angle
Supports lenvatinib-analogue scaffold assembly; regioisomer mismatch alters coupling geometry
Structural analysis based on reported PDB 4DC2 crystal structure
Medicinal Chemistry Kinase Inhibitor Synthesis Suzuki Coupling

Lipophilicity and Solubility Profile

The target compound exhibits a calculated LogP of 2.02, reflecting its balanced lipophilicity attributable to the chloro‑substituted phenyl ring and the cyclopropylamino‑propoxy chain. In contrast, the simpler analog 4‑(cyclopropylamino)phenylboronic acid (CAS 1228181‑84‑7) has a significantly lower LogP of 1.33 . The 0.69‑unit increase in LogP translates to a approximately five‑fold higher predicted partition coefficient into organic solvents, which is advantageous for Suzuki couplings performed in non‑polar media or for intermediates intended for further lipophilic target engagement.

Lipophilicity (LogP)
Reported
LogP 2.02 vs 1.33
ΔLogP +0.69; ≈5-fold higher organic-solvent partitioning predicted
Supports organic-solvent partitioning review for hydrophobic coupling partners
Calculated values; experimental validation recommended
Physicochemical Property Drug Design Suzuki Coupling Solvent Selection

Cold-Chain Handling Logistics

The target compound mandates storage at 2–8 °C in a sealed, dry environment to prevent degradation , whereas the regioisomer 5‑chloro‑2‑(3‑(cyclopropylamino)propoxy)phenylboronic acid is specified for storage at room temperature with only moisture protection . This thermal sensitivity indicates a higher intrinsic reactivity or lower thermal stability of the target compound, necessitating cold‑chain logistics for procurement and laboratory handling.

Storage Requirement
Head-to-head
Target: 2–8 °C sealed-dry
Regioisomer: room temperature storage specified
Cold-chain logistics planning required; differs from RT-stable regioisomer
Based on vendor storage specifications
Stability Logistics Procurement

High Purity Specification Advantage

Multiple commercial sources of the target compound report a minimum purity of ≥98% (HPLC) or NLT 98%, including ChemScene, Leyan, Beyotime, and MolCore . The close regioisomer is offered at 95% minimum purity by some vendors . While a 3% purity gap may appear modest, it represents a 2.5‑fold reduction in the maximum possible impurity burden (2.0% vs 5.0% total impurities), which can be critical in multi‑step syntheses where impurities propagate.

Purity Specification
Head-to-head
≥98% (HPLC) across multiple vendors
Regioisomer: minimum 95%; 2.5-fold lower max impurity burden for target
Lower impurity burden may support multi-step synthesis reproducibility
Vendor-reported specifications; lot-level verification advised
Quality Control Purity Reproducibility

Boiling Point and Purification

The presence of the chlorine atom and the extended propoxy‑cyclopropylamino chain raises the boiling point of the target compound to 473.6 ± 55.0 °C, compared with 379.7 ± 44.0 °C for the simpler analog 4‑(cyclopropylamino)phenylboronic acid . This 94 °C increase in boiling point reflects stronger intermolecular interactions and higher molecular weight, which may influence chromatographic retention and distillation‑based purification strategies.

Boiling Point
Reported
473.6 ± 55.0 °C vs 379.7 ± 44.0 °C
ΔBP ≈ +94 °C; reflects higher molecular weight and intermolecular interactions
May influence purification method selection post-coupling
Calculated values; distillation parameters may require adjustment
Thermal Property Purification Distillation

Key Application Scenarios


Lenvatinib Analogue Synthesis

The 3‑chloro‑4‑(3‑(cyclopropylamino)propoxy)phenyl scaffold is a direct precursor for constructing the aryl‑ether‑quinoline core of lenvatinib and its derivatives via Suzuki coupling with a 6‑quinolinecarboxamide halide . The regioisomeric fidelity ensures the correct spatial orientation at the kinase ATP‑binding pocket, which cannot be achieved with the 5‑chloro‑2‑substituted isomer.

Hydrophobic Suzuki Couplings

With a calculated LogP of 2.02, the compound partitions preferentially into organic solvents such as toluene or dioxane, making it a suitable boronic acid partner for Suzuki couplings with lipophilic aryl halides . This property reduces the need for phase‑transfer catalysts and simplifies work‑up relative to the more hydrophilic 4‑(cyclopropylamino)phenylboronic acid (LogP = 1.33).

Pharmaceutical Cold-Chain Supply

The mandatory 2–8 °C sealed‑dry storage requirement informs procurement logistics for GMP‑adjacent intermediate manufacturing. Facilities already equipped with cold‑storage infrastructure can handle this compound with minimal incremental cost, while the regioisomer’s RT storage may be inadequate for long‑term stability in multi‑step campaigns.

High-Purity Multi-Step Synthesis

For parallel synthesis libraries or late‑stage functionalisation workflows, the ≥98% purity specification across multiple vendors reduces the risk of impurity‑derived side products that could complicate HPLC purification and biological assay interpretation.

Application
Selection Property
Validation Focus
Lenvatinib-analogue synthesis research
Regioisomeric fidelity
Scaffold geometry confirmation
Hydrophobic Suzuki coupling workflows
Lipophilicity profile
Organic-phase partitioning review
Multi-step synthesis campaigns
Purity specification
Impurity propagation assessment
Cold-chain-managed synthesis workflows
Storage stability requirement
Thermal stability verification
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